3-Methyl-5-ethyl-1H-1,2,4-triazole
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Overview
Description
3-Methyl-5-ethyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms, which confer unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-ethyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with methyl isothiocyanate, followed by cyclization under acidic conditions. The reaction proceeds as follows:
Formation of Intermediate:
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-ethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding triazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions to form N-alkylated triazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Triazole oxides.
Reduction: Reduced triazole derivatives.
Substitution: N-alkylated triazoles.
Scientific Research Applications
3-Methyl-5-ethyl-1H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of corrosion inhibitors and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-ethyl-1H-1,2,4-triazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the function of metalloproteins and enzymes. The exact molecular targets and pathways involved vary based on the specific application and compound derivatives.
Comparison with Similar Compounds
3-Methyl-1H-1,2,4-triazole: Lacks the ethyl group, which may affect its reactivity and applications.
5-Ethyl-1H-1,2,4-triazole: Lacks the methyl group, leading to different chemical properties.
3,5-Dimethyl-1H-1,2,4-triazole: Contains two methyl groups, which can influence its steric and electronic properties.
Uniqueness: 3-Methyl-5-ethyl-1H-1,2,4-triazole is unique due to the presence of both methyl and ethyl groups, which can enhance its reactivity and potential applications. The combination of these substituents provides a balance of steric and electronic effects, making it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
3-ethyl-5-methyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-3-5-6-4(2)7-8-5/h3H2,1-2H3,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLYEWOHOZSGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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